Boc-d-thyroxine
Overview
Description
Boc-d-thyroxine, also known as tert-butoxycarbonyl-d-thyroxine, is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. This compound is primarily used in biochemical research and pharmaceutical applications due to its stability and bioactivity. It is a dextrorotary isomer of thyroxine, which means it rotates plane-polarized light to the right.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-d-thyroxine typically involves the protection of the amino group of d-thyroxine with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification systems helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Boc-d-thyroxine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as trifluoroacetic acid can be used to remove the Boc group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Boc-d-thyroxine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a tool for studying thyroid hormone receptors and their interactions.
Medicine: It is used in the development of thyroid hormone analogs for therapeutic purposes.
Industry: It is employed in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
Boc-d-thyroxine exerts its effects by interacting with thyroid hormone receptors in the body. These receptors are nuclear receptors that regulate gene expression. Upon binding to the receptor, this compound influences the transcription of target genes involved in metabolism, growth, and development. The molecular targets include thyroid hormone response elements in the DNA, which modulate the expression of specific genes.
Comparison with Similar Compounds
Levothyroxine: A synthetic form of the naturally occurring thyroid hormone thyroxine.
Dextrothyroxine: Another isomer of thyroxine used to lower cholesterol levels.
Triiodothyronine: A more potent thyroid hormone with three iodine atoms.
Uniqueness: Boc-d-thyroxine is unique due to its Boc protection, which enhances its stability and allows for selective reactions. This makes it a valuable tool in synthetic chemistry and pharmaceutical research, where stability and selectivity are crucial.
Properties
IUPAC Name |
(2R)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXHMKCFGLKNNF-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19I4NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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